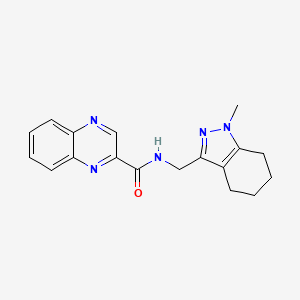![molecular formula C25H26N2O4 B2805188 ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate CAS No. 1114870-98-2](/img/structure/B2805188.png)
ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate is a complex organic compound with a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester in the presence of a strong acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedländer synthesis, which involves the reaction of an aniline derivative with a ketone.
Carbamoylation: The cyclopentylcarbamoyl group is introduced through a reaction with cyclopentyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate involves its interaction with biological macromolecules:
Molecular Targets: It targets DNA and topoisomerase enzymes, inhibiting their function and leading to cell death.
Pathways Involved: The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
相似化合物的比较
Similar Compounds
- Ethyl 4-[(cyclohexylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate
- Ethyl 4-[(cyclopropylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate
Uniqueness
Ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate is unique due to its specific carbamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to biological targets and its overall pharmacokinetic profile.
属性
IUPAC Name |
ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-30-25(29)18-12-13-21-20(14-18)23(15-22(27-21)17-8-4-3-5-9-17)31-16-24(28)26-19-10-6-7-11-19/h3-5,8-9,12-15,19H,2,6-7,10-11,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCTSCJINQFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2805106.png)
![11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2805107.png)
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)
![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2805110.png)
amine](/img/structure/B2805111.png)
![5-bromo-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2805112.png)
![N-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2805114.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)




![2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2805128.png)
